molecular formula C8H7N3O2 B3321255 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one CAS No. 132533-58-5

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B3321255
CAS RN: 132533-58-5
M. Wt: 177.16 g/mol
InChI Key: JDUAWMMKXKFZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one, also known as MTA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to reduce the production of inflammatory mediators and protect against oxidative stress. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways. Additionally, the use of this compound as a growth regulator and herbicide in agriculture is an area that requires further research. Overall, the potential applications of this compound in various fields make it an exciting area of research with many opportunities for future exploration.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through various methods with high yield and purity. This compound has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Although there are some limitations to using this compound in lab experiments, the potential applications of this compound make it an exciting area of research with many opportunities for future exploration.

Scientific Research Applications

3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In agriculture, this compound has been used as a growth regulator and herbicide. In material science, this compound has been used as a precursor for the synthesis of various organic compounds and polymers.

properties

IUPAC Name

3-hydroxy-6-methyl-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-7-6(4-5)8(12)11(13)10-9-7/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUAWMMKXKFZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=NN(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one
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3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one
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3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one
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Reactant of Route 6
3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one

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